molecular formula C17H15NO2 B11854266 3-Benzyl-7-methoxyisoquinolin-1(2H)-one CAS No. 62265-92-3

3-Benzyl-7-methoxyisoquinolin-1(2H)-one

Cat. No.: B11854266
CAS No.: 62265-92-3
M. Wt: 265.31 g/mol
InChI Key: QUIOVRFCFSJXIW-UHFFFAOYSA-N
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Description

3-Benzyl-7-methoxyisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core.

    Starting Materials: β-Phenylethylamine derivative, aldehyde or ketone.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-7-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: Structurally related to isoquinoline with similar properties.

    Benzylisoquinoline: A derivative with a benzyl group attached to the isoquinoline core.

Uniqueness

3-Benzyl-7-methoxyisoquinolin-1(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

CAS No.

62265-92-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-benzyl-7-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C17H15NO2/c1-20-15-8-7-13-10-14(18-17(19)16(13)11-15)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,18,19)

InChI Key

QUIOVRFCFSJXIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(NC2=O)CC3=CC=CC=C3

Origin of Product

United States

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